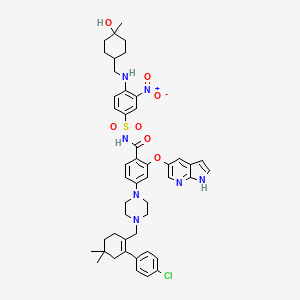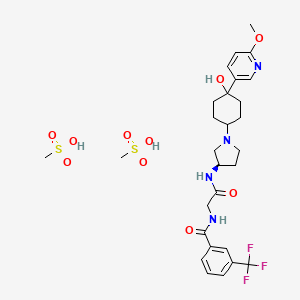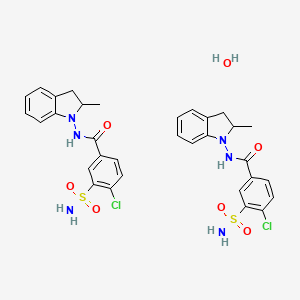
I-XW-053 sodium
Übersicht
Beschreibung
I-XW-053 sodium is a potent HIV-1 inhibitor . It specifically inhibits the replication of a diverse panel of primary HIV-1 isolates in PBMCs, while displaying no appreciable cytotoxicity . This antiviral activity is specific to HIV-1, as I-XW-053 displays no effect on the replication of SIV or against a panel of nonretroviruses .
Synthesis Analysis
The synthesis of I-XW-053 sodium involves the use of a hybrid structure-based method to block the interface between CA N-terminal domains (NTD−NTD interface) with micromolar affinity . In an effort to optimize and improve the efficacy of I-XW-053, fifty-six analogues of I-XW-053 were designed . These could be subclassified into four different core domains based on their ligand efficiency values computed as the ratio of binding efficiency (BEI) and surface efficiency (SEI) indices .Molecular Structure Analysis
I-XW-053 sodium targets a unique site on the HIV-1 CA protein . It binds to the NTD−NTD interface region . The molecular weight of I-XW-053 sodium is 362.36 and its chemical formula is C22H15N2NaO2 .Chemical Reactions Analysis
I-XW-053 sodium inhibits HIV-1 by affecting virus uncoating . It targets a unique site on the HIV-1 CA protein .Physical And Chemical Properties Analysis
The molecular weight of I-XW-053 sodium is 362.36 and its chemical formula is C22H15N2NaO2 . The elemental analysis shows that it contains C (72.92%), H (4.17%), N (7.73%), Na (6.34%), and O (8.83%) .Wissenschaftliche Forschungsanwendungen
HIV-1 Replication Inhibition
I-XW-053 sodium has been investigated as a novel inhibitor of HIV-1 replication. It targets the HIV-1 capsid protein by blocking the interface between its N-terminal domains, showing promise in combating multidrug-resistant HIV strains. Researchers have developed several analogues of I-XW-053, with one compound showing an 11-fold improvement in blocking HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) (Kortagere et al., 2014).
Sodium-Ion Battery Technology
I-XW-053 sodium also has implications in the field of energy storage, particularly in sodium-ion batteries. Recent advancements in sodium-ion battery technology, focusing on materials like Na3V2(PO4)2F3, have shown potential for increased energy density and safer battery operations. These developments are crucial for storing renewable energy sustainably and efficiently (Yan et al., 2019).
Overview of Sodium Battery Research
There has been significant research over the past 50 years on sodium batteries, with a renewed interest in sodium-ion batteries for various applications, including load leveling and electric vehicles. This research has led to a better understanding of materials and technologies suitable for large-scale energy storage (Delmas, 2018).
Applications in Cathode Material Enhancement
The role of sodium in enhancing cathode materials for lithium-ion batteries has been explored. Research has shown that sodium introduction can improve the capacity retention and performance of cathode materials at high rates, making it a valuable component in battery technology (Xie et al., 2016).
Eigenschaften
IUPAC Name |
sodium;4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2.Na/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14H,(H,23,24)(H,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJHIPPBSYSTNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
I-XW-053 sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)
![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)


![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)
![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)

